An In-depth Technical Guide to the Chemical Properties, Structure, and Biological Interactions of 2-Ethyl-2-butenal
An In-depth Technical Guide to the Chemical Properties, Structure, and Biological Interactions of 2-Ethyl-2-butenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Ethyl-2-butenal. It is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O. This document details the physicochemical and spectroscopic properties of the compound, presents a detailed experimental protocol for its synthesis via aldol (B89426) condensation, and outlines methods for its purification and characterization using modern analytical techniques. Furthermore, this guide explores the biological activity of α,β-unsaturated aldehydes, focusing on their interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This interaction is visualized to provide a clear understanding of the molecular mechanism.
Chemical Properties and Structure
2-Ethyl-2-butenal, also known as 2-ethylcrotonaldehyde, is a flammable, colorless liquid. The structure of 2-Ethyl-2-butenal consists of a four-carbon butenal backbone with an ethyl group substituted at the second carbon position. The presence of a conjugated system, formed by the carbon-carbon double bond and the carbonyl group, is a key feature of its chemical reactivity.
Identifiers and General Properties
| Property | Value |
| IUPAC Name | (2E)-2-ethylbut-2-enal[1] |
| Synonyms | 2-Ethylcrotonaldehyde, 2-Ethyl-trans-2-butenal, (E)-2-ethylbut-2-enal |
| CAS Number | 19780-25-7, 63883-69-2 ((E)-isomer)[1][2] |
| Molecular Formula | C₆H₁₀O[1][3] |
| Molecular Weight | 98.14 g/mol [1] |
| Appearance | Colorless liquid |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 136.5 °C at 760 mmHg | [4] |
| Density | 0.829 g/cm³ | [4][5] |
| Flash Point | 28.3 °C | [4][5] |
| Vapor Pressure | 7.34 mmHg at 25 °C | [5][6] |
| Water Solubility | 4710 mg/L at 25 °C (estimated) | [6][7] |
| LogP (o/w) | 1.597 (estimated) | [6] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data available from suppliers such as Sigma-Aldrich.[5] |
| ¹³C NMR | Data available from suppliers such as Sigma-Aldrich.[5] |
| Mass Spectrometry (MS) | GC-MS data available in the NIST Mass Spectrometry Data Center.[5] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available from suppliers such as Sigma-Aldrich.[5] |
Experimental Protocols
Synthesis of 2-Ethyl-2-butenal via Aldol Condensation
This protocol describes the synthesis of 2-Ethyl-2-butenal through a crossed aldol condensation reaction between propanal and butanal.[8][9][10]
Materials:
-
Propanal
-
Butanal
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Distillation apparatus (for fractional distillation under reduced pressure)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (0.1 equivalents) in ethanol. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Aldehydes: Prepare a mixture of propanal (1.2 equivalents) and butanal (1.0 equivalent). Add this mixture dropwise to the cooled ethanolic NaOH solution over a period of 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Quench the reaction by adding dilute hydrochloric acid until the solution is neutral. Transfer the mixture to a separatory funnel and add diethyl ether.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification
The crude 2-Ethyl-2-butenal is purified by fractional distillation under reduced pressure to avoid polymerization at high temperatures.[11][12][13][14]
Procedure:
-
Set up a fractional distillation apparatus with a vacuum pump.
-
Transfer the crude product to the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for 2-Ethyl-2-butenal under the applied pressure.
Analytical Characterization
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the synthesized 2-Ethyl-2-butenal and to identify any byproducts.[15][16][17][18][19]
Illustrative Protocol:
-
Injection: Inject a diluted solution of the purified product in a suitable solvent (e.g., dichloromethane) into the GC.
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometry: Acquire mass spectra in the electron ionization (EI) mode.
-
Analysis: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of 2-Ethyl-2-butenal.[20][21][22][23]
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
Biological Activity: Interaction with the Keap1-Nrf2 Signaling Pathway
α,β-Unsaturated aldehydes, including 2-Ethyl-2-butenal, are electrophilic molecules that can react with nucleophilic residues in proteins.[24][25] A key molecular target of these compounds is the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[26]
Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[27][28] The electrophilic carbon of the α,β-unsaturated aldehyde can react with specific cysteine residues on Keap1.[24] This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.[25] As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[27][28] This leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[29][30][31][32]
Visualization of the Keap1-Nrf2 Signaling Pathway Activation
References
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